molecular formula C18H20N2O3S B6044152 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid

1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid

Cat. No. B6044152
M. Wt: 344.4 g/mol
InChI Key: JMFFDBMRYSEQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid, also known as TBBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. It is a sulfonic acid derivative of benzimidazole that has a wide range of biological and chemical properties, making it a versatile compound for research purposes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid is complex and varies depending on the application. In anti-inflammatory research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway. In anti-tumor research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In chemistry, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid acts as a Lewis acid catalyst, promoting the formation of new chemical bonds in organic reactions.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to have a wide range of biochemical and physiological effects. In anti-inflammatory research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anti-tumor research, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. In chemistry, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been shown to promote the formation of new chemical bonds in organic reactions.

Advantages and Limitations for Lab Experiments

1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a wide range of biological and chemical properties, making it a versatile compound for research purposes. However, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid also has some limitations. It is not water-soluble, which can limit its use in aqueous systems. It is also a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid. In medicine, further studies are needed to investigate the potential of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid as a therapeutic agent for various diseases. In chemistry, further studies are needed to explore the use of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid as a catalyst for new organic reactions. In biology, further studies are needed to investigate the role of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid in metal ion homeostasis and its potential use as a fluorescent probe for metal ions in biological systems.
Conclusion:
In conclusion, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid (1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid) is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. The synthesis of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid is relatively simple, and the compound has a wide range of biological and chemical properties. Further research is needed to explore the potential of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid in various applications and to develop new uses for this versatile compound.

Synthesis Methods

The synthesis of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid involves several steps, starting with the reaction of o-phenylenediamine with para-tert-butylbenzaldehyde to form the intermediate compound 4-(tert-butylbenzyl)benzimidazole. The intermediate compound is then reacted with sulfuric acid to yield 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In chemistry, 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been used as a catalyst for various organic reactions, including the synthesis of heterocyclic compounds.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-18(2,3)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19-17(20)24(21,22)23/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFFDBMRYSEQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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